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Executive Summary

Interleukin-37 (IL-37), a member of the Interleukin-1 (IL-1) cytokine family, has emerged as a
potent anti-inflammatory mediator with significant and multifaceted antitumor functions.[1][2]
Initially characterized as a fundamental inhibitor of innate and adaptive immunity, recent
extensive research has revealed its protective role in carcinogenesis.[3][4] IL-37 exerts its
anticancer effects through a variety of mechanisms, including the direct inhibition of tumor cell
growth, modulation of the tumor microenvironment (TME) to favor antitumor immunity, and
suppression of tumor angiogenesis.[1] This technical guide provides a comprehensive overview
of the core mechanisms, signaling pathways, and experimental validation of IL-37's role as a
tumor suppressor, positioning it as a promising candidate for novel cancer therapies.

Core Antitumor Mechanisms of IL-37

IL-37's anticancer activity is not mediated by a single pathway but rather by a coordinated effort
across three major fronts: direct effects on tumor cells, immunoregulation of the TME, and
inhibition of angiogenesis.

Direct Effects on Tumor Cells

IL-37 can directly impede cancer progression by inhibiting tumor cell viability and inducing
programmed cell death.
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« Inhibition of Proliferation and Viability: Treatment with IL-37 has been shown to significantly
reduce cell viability and proliferation in a range of cancer cell lines, including non-small cell
lung cancer (NSCLC), hepatocellular carcinoma (HCC), colon cancer, and renal cell
carcinoma. In oral cancer cell lines, IL-37 markedly inhibits cell viability in a dose-dependent
manner.

 Induction of Apoptosis and Autophagy: IL-37 promotes apoptosis in various cancer cells. For
instance, in cervical cancer cells, IL-37 overexpression increased apoptosis rates by as
much as 152.86%. This is often mediated by regulating the expression of Bcl-2 family
proteins, such as increasing pro-apoptotic Bim and Bax while decreasing anti-apoptotic Bcl-
2. In HCC, IL-37 can trigger both autophagy and apoptosis by inhibiting the PISK/AKT/mTOR
signaling pathway.

Modulation of the Tumor Microenvironment (TME)

A critical function of IL-37 is its ability to reprogram the TME from a pro-tumorigenic,
inflammatory state to an anti-tumorigenic environment.

e Polarization of Macrophages: IL-37 promotes the polarization of tumor-associated
macrophages (TAMs) from the tumor-promoting M2 phenotype to the tumoricidal M1
phenotype. This shift is achieved, in part, by inhibiting the IL-6/STAT3 signaling pathway in
HCC.

e Recruitment and Activation of Immune Cells: In HCC, IL-37 expression is associated with
increased recruitment of CD1a+ dendritic cells (DCs) into the tumor by stimulating the
secretion of chemokines like CCL3 and CCL20. It can also stimulate DCs to produce higher
levels of IFN-y, which enhances the antitumor activity of T lymphocytes. Furthermore, I1L-37
is linked to the recruitment of cytotoxic CD57+ NK cells into the tumor.

o Regulation of Immune Checkpoints: IL-37 has been shown to decrease the expression of the
immune checkpoint protein PD-1 on T cells, which may reduce T-cell exhaustion and
enhance antitumor immunity. It also reduces the surface expression of TIM-3, another key
immune-checkpoint molecule.

Inhibition of Angiogenesis
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While some studies suggest IL-37 can have direct pro-angiogenic effects on endothelial cells,

its net effect within the tumor microenvironment is predominantly anti-angiogenic.

Modulation of Angiogenic Factors: IL-37 suppresses tumor angiogenesis by altering the
balance of pro- and anti-angiogenic factors secreted by tumor cells. It reduces the
expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF), Matrix
Metalloproteinase 2 (MMP2), and MMP9.

Suppression of Endothelial Cell Activity: Supernatants from tumor cells overexpressing IL-37
inhibit the migration and tubule formation of human umbilical vein endothelial cells
(HUVECSs) and promote their apoptosis. In NSCLC models, IL-37 treatment significantly
inhibited the growth and angiogenesis of HUVECs.

Core Signaling Pathways

IL-37 functions through both extracellular receptor-mediated signaling and intracellular

mechanisms.

Extracellular Signaling

Extracellular IL-37 forms a tripartite complex with IL-18 receptor a (IL-18Ra) and IL-1 receptor

8 (IL-1R8). This interaction is crucial for its anti-inflammatory and antitumor effects, leading to

the modulation of several downstream pathways.

STAT3 and PTEN Signaling: The IL-37/IL-18R0o/IL-1R8 complex regulates downstream
signaling, including the inhibition of Signal Transducer and Activator of Transcription 3
(STAT3) and activation of Phosphatase and Tensin Homolog (PTEN). The suppression of
STAT3 is a common mechanism by which IL-37 inhibits proliferation and induces apoptosis
in renal, cervical, and oral cancers.

PISK/AKT/mTOR Pathway: Through the activation of PTEN, IL-37 can inhibit the
PIBK/AKT/mTOR pathway, which is a key driver of cell growth and proliferation and a
mechanism for inducing autophagy in HCC.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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